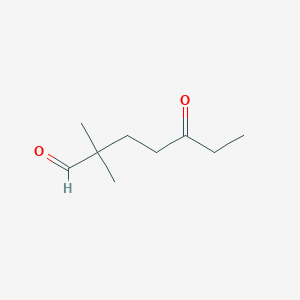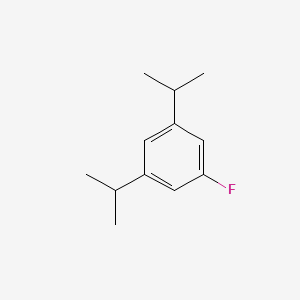
1-Fluoro-3,5-di(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3,5-di(propan-2-yl)benzene is an organic compound with the molecular formula C12H17F It is a derivative of benzene, where two isopropyl groups and one fluorine atom are substituted at the 3rd and 5th positions, and the 1st position, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3,5-di(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 3,5-di(propan-2-yl)benzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3,5-di(propan-2-yl)benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The fluorine atom activates the aromatic ring towards electrophilic substitution, particularly at the para position relative to the fluorine.
Nucleophilic Aromatic Substitution (NAS): The presence of the fluorine atom can make the compound susceptible to nucleophilic attack, especially under strong basic conditions.
Oxidation and Reduction: The isopropyl groups can undergo oxidation to form corresponding alcohols or ketones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under mild conditions.
Nucleophilic Aromatic Substitution: Strong bases like sodium amide in liquid ammonia are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
EAS: Substituted benzene derivatives with electrophiles at the para position.
NAS: Substituted benzene derivatives with nucleophiles replacing the fluorine atom.
Oxidation: Alcohols or ketones derived from the isopropyl groups.
Scientific Research Applications
1-Fluoro-3,5-di(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3,5-di(propan-2-yl)benzene in chemical reactions involves the activation of the aromatic ring by the fluorine atom, making it more susceptible to electrophilic attack. The isopropyl groups can also influence the reactivity and stability of the compound. In biological systems, the fluorine atom can interact with various molecular targets, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-3,5-dimethylbenzene: Similar structure but with methyl groups instead of isopropyl groups.
1-Chloro-3,5-di(propan-2-yl)benzene: Similar structure but with a chlorine atom instead of fluorine.
1-Bromo-3,5-di(propan-2-yl)benzene: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
1-Fluoro-3,5-di(propan-2-yl)benzene is unique due to the presence of both fluorine and isopropyl groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s reactivity towards electrophilic substitution, while the isopropyl groups provide steric hindrance and influence the compound’s overall stability.
Properties
CAS No. |
87591-04-6 |
|---|---|
Molecular Formula |
C12H17F |
Molecular Weight |
180.26 g/mol |
IUPAC Name |
1-fluoro-3,5-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H17F/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3 |
InChI Key |
JDYQVVGYBPLXBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylamino)methylidene]-3-methylbutanal](/img/structure/B14400452.png)
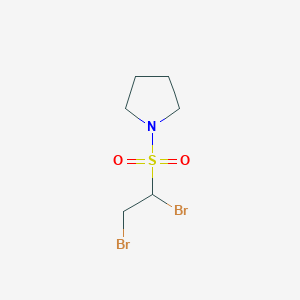
![2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate](/img/structure/B14400463.png)
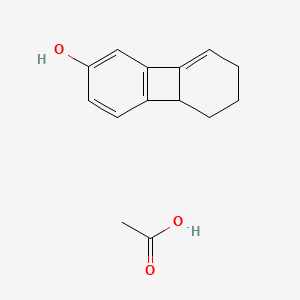
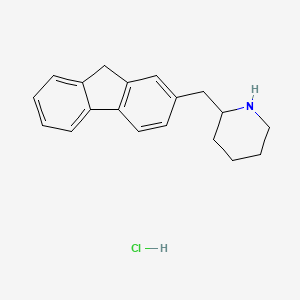
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
![1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14400486.png)
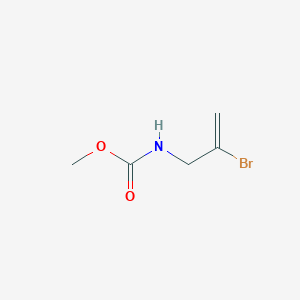
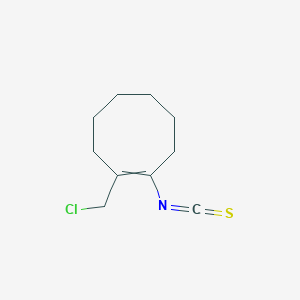
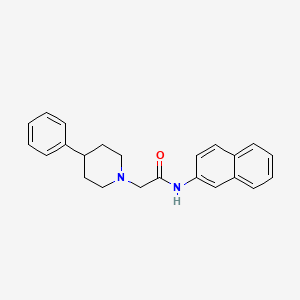
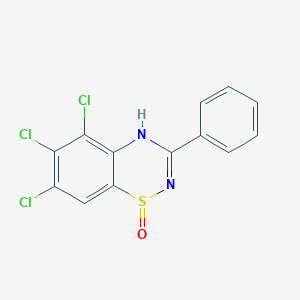
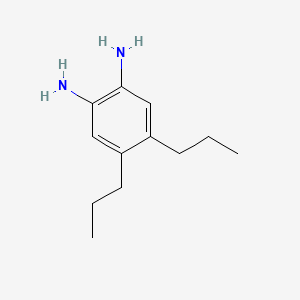
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)
